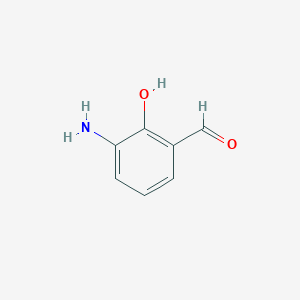![molecular formula C43H27OP B13143914 Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is a complex organic compound with the molecular formula C43H27OP and a molecular weight of 590.65 . This compound is primarily used in the field of organic light-emitting diodes (OLEDs) as an intermediate material . Its unique structure, which includes a spiro linkage between fluorene and benzofuran moieties, contributes to its distinctive properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro linkage: This step involves the reaction of fluorene and benzofuran derivatives under specific conditions to form the spiro linkage.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine group .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as an intermediate material in the fabrication of OLED devices due to its electroluminescent properties.
Materials Science: The compound is studied for its potential use in advanced materials with unique optical and electronic properties.
Chemical Research: It serves as a ligand in coordination chemistry and catalysis.
Wirkmechanismus
The mechanism of action of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine in OLEDs involves its role as an emissive layer material. The spiro linkage provides rigidity to the molecule, which helps in maintaining high quantum efficiency and stability of the OLED devices . The phosphine group can also participate in coordination with metal ions, influencing the electronic properties of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]: This compound shares the spiro linkage but lacks the phosphine group.
9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]Benzofuran: Another compound used in OLEDs with similar structural features but different substituents.
Uniqueness
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is unique due to the presence of the phosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics .
Eigenschaften
Molekularformel |
C43H27OP |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b][1]benzofuran]-3'-yl)phosphane |
InChI |
InChI=1S/C43H27OP/c1-3-13-28(14-4-1)45(29-15-5-2-6-16-29)30-23-26-40-35(27-30)33-24-25-39-41(42(33)44-40)34-19-9-12-22-38(34)43(39)36-20-10-7-17-31(36)32-18-8-11-21-37(32)43/h1-27H |
InChI-Schlüssel |
HBVWASZPOJMHKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=CC6=C5C7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



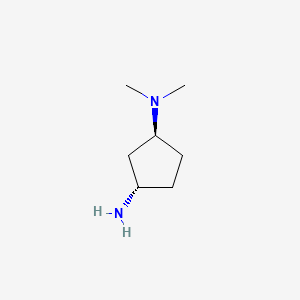


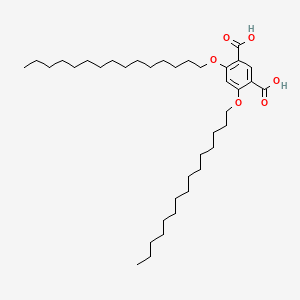
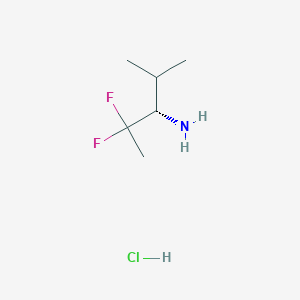
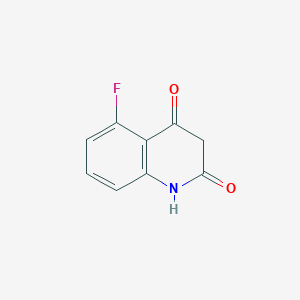
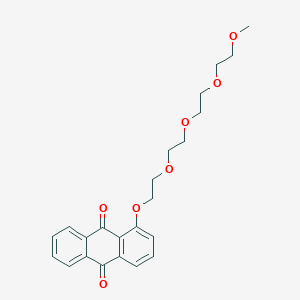
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
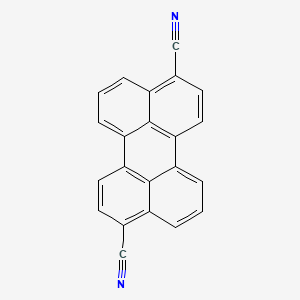
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)

